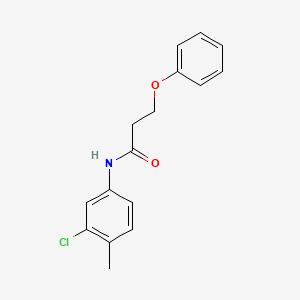![molecular formula C15H9F3N2O B5813502 5-phenyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5813502.png)
5-phenyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Descripción general
Descripción
5-phenyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family. This compound has been extensively studied for its various applications in scientific research. It is a heterocyclic compound that has a wide range of applications in the field of medicinal chemistry, material science, and organic synthesis.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
5-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole and its derivatives have been extensively explored in chemical synthesis. One study focused on synthesizing difluoromethylene-containing 1,2,4-Oxadiazole compounds, including those with a 5-phenyl-3-[4-(trifluoromethyl)phenyl] moiety, via reactions initiated by sodium dithionite. This process yielded a variety of difluoromethylenated oxadiazole-containing compounds, such as γ-butyrolactones and tetrahydrofurans, demonstrating the versatility of this compound in synthesis (Yang et al., 2007). Another study elucidated the crystal and molecular structure of a 5-phenyl-1,2,4-oxadiazole-3-carboxamide, an intermediate in the synthesis involving potassium ethoxide, further highlighting the compound's role in complex chemical reactions (Viterbo et al., 1980).
Biological and Pharmacological Potential
In the realm of biology and pharmacology, 5-phenyl-1,2,4-oxadiazoles have shown promising activities. For instance, derivatives of this compound exhibited notable antimicrobial properties, as demonstrated by their minimum inhibitory concentration values against various bacterial and fungal strains. This indicates potential applications in developing new antimicrobial agents (Parikh & Joshi, 2014). Additionally, certain 1,2,4-oxadiazole derivatives, including those with a 5-phenyl motif, have been identified as apoptosis inducers, opening avenues for their use as anticancer agents. These compounds were effective against breast and colorectal cancer cell lines and provided insights into potential molecular targets for cancer therapy (Zhang et al., 2005).
Photophysical Properties
The photophysical properties of 1,2,4-oxadiazoles, including those substituted at the 5-phenyl position, have also been a subject of interest. Research in this area has focused on understanding the photochemical behavior of these compounds, particularly in the presence of various nucleophiles. This research has implications for the design of materials with specific optical properties and the development of novel synthetic methodologies (Buscemi et al., 1996).
Propiedades
IUPAC Name |
5-phenyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)12-8-6-10(7-9-12)13-19-14(21-20-13)11-4-2-1-3-5-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPBISCDPOFJKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-phenylacetyl)amino]phenyl acetate](/img/structure/B5813419.png)

![3,4-dimethoxy-N'-{[(4-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5813433.png)
methanone](/img/structure/B5813439.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[1-(4-methoxyphenyl)ethylidene]propanohydrazide](/img/structure/B5813451.png)
![(3,4-difluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5813459.png)
![2-[3-(2,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5813471.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5813492.png)

![1-[2-(2,3,5-trimethylphenoxy)ethyl]piperidine](/img/structure/B5813497.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5813509.png)
![1-[(5-nitro-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5813510.png)